Trimethylazanium

Descripción general

Descripción

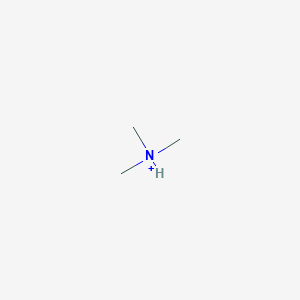

Trimethylazanium is a quaternary ammonium compound characterized by the presence of three methyl groups attached to a central nitrogen atom. This compound is commonly found in various biological and industrial applications due to its unique chemical properties. It is often encountered in the form of its salts, such as trimethylammonium chloride.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Trimethylazanium compounds can be synthesized through several methods. One common approach involves the reaction of trimethylamine with an alkyl halide. For example, trimethylamine can react with methyl iodide to form trimethylammonium iodide. The reaction is typically carried out in an organic solvent such as ethanol or acetone, under reflux conditions.

Industrial Production Methods

In industrial settings, trimethylammonium compounds are often produced through the reaction of ammonia with methanol in the presence of a catalyst. This process yields a mixture of methylamines, including trimethylamine, which can then be further processed to obtain trimethylammonium salts. The reaction is typically conducted at elevated temperatures and pressures to optimize yield and efficiency.

Análisis De Reacciones Químicas

Types of Reactions

Trimethylazanium compounds undergo various chemical reactions, including:

Substitution Reactions: this compound salts can participate in nucleophilic substitution reactions, where the trimethylammonium group is replaced by another nucleophile.

Oxidation and Reduction: These compounds can be oxidized or reduced under specific conditions, leading to the formation of different products.

Elimination Reactions: this compound salts can undergo Hofmann elimination, resulting in the formation of alkenes.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as hydroxide ions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride are often employed.

Elimination: Silver hydroxide or silver oxide is used to convert trimethylammonium salts to their corresponding hydroxides, which then undergo elimination upon heating.

Major Products Formed

Substitution: The major products are typically new quaternary ammonium salts.

Oxidation: Oxidation can lead to the formation of various oxygenated derivatives.

Reduction: Reduction products include amines and other reduced nitrogen compounds.

Elimination: The primary products are alkenes and tertiary amines.

Aplicaciones Científicas De Investigación

Trimethylazanium compounds have a wide range of applications in scientific research:

Chemistry: They are used as phase-transfer catalysts and in the synthesis of other quaternary ammonium compounds.

Biology: this compound derivatives are used in the study of membrane transport and ion channels.

Medicine: These compounds are utilized in drug formulation and as antiseptics.

Industry: They are employed in the production of surfactants, disinfectants, and fabric softeners.

Mecanismo De Acción

The mechanism of action of trimethylammonium compounds varies depending on their application. In biological systems, they often interact with cell membranes and ion channels, altering membrane permeability and ion transport. In chemical reactions, their quaternary ammonium structure makes them effective phase-transfer catalysts, facilitating the transfer of reactants between different phases.

Comparación Con Compuestos Similares

Trimethylazanium compounds are similar to other quaternary ammonium compounds such as:

- Betaine

- Bethanechol

- Carnitine

- Choline

- Methacholine

- Muscarine

- Trimethylglycine

Uniqueness

This compound compounds are unique due to their high solubility in water and their ability to form stable salts. This makes them particularly useful in applications requiring water-soluble cationic agents.

Propiedades

Fórmula molecular |

C3H10N+ |

|---|---|

Peso molecular |

60.12 g/mol |

Nombre IUPAC |

trimethylazanium |

InChI |

InChI=1S/C3H9N/c1-4(2)3/h1-3H3/p+1 |

Clave InChI |

GETQZCLCWQTVFV-UHFFFAOYSA-O |

SMILES |

C[NH+](C)C |

SMILES canónico |

C[NH+](C)C |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Phenyl-[1,2]selenazolo[5,4-b]pyridin-3-one](/img/structure/B1229129.png)

![(1R,3R,5S,8S,13R,14S)-1-hydroxy-14-(2-hydroxypropan-2-yl)-13-methyl-4,7,10-trioxapentacyclo[6.4.1.19,12.03,5.05,13]tetradecane-6,11-dione](/img/structure/B1229134.png)